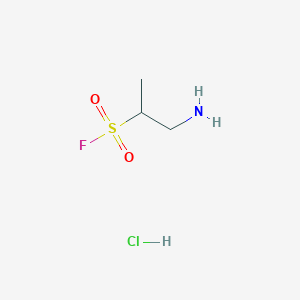

1-Aminopropane-2-sulfonyl fluoride;hydrochloride

Description

1-Aminopropane-2-sulfonyl fluoride;hydrochloride is a hydrochloride salt of a propane derivative featuring an amino group at position 1 and a sulfonyl fluoride moiety at position 2. The hydrochloride salt form enhances aqueous solubility and stability, which is critical for pharmaceutical formulations and biochemical assays .

Properties

IUPAC Name |

1-aminopropane-2-sulfonyl fluoride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO2S.ClH/c1-3(2-5)8(4,6)7;/h3H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXUUESHNXFART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)S(=O)(=O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-aminopropane-2-sulfonyl fluoride;hydrochloride involves several steps. One common method includes the reaction of 1-aminopropane-2-sulfonyl fluoride with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrolysis of sulfonyl fluorides, including 1-aminopropane-2-sulfonyl fluoride, is a critical reaction that affects their stability and reactivity in biological systems. The hydrolysis rate can be influenced by pH levels and the presence of nucleophiles.

-

Stability in Aqueous Solutions : Research indicates that sulfonyl fluorides exhibit varying stability in aqueous solutions, with half-lives ranging from minutes to hours depending on pH and ionic strength. For instance, at neutral pH (around 7), the half-life may extend significantly compared to basic conditions (pH 10), where hydrolysis occurs more rapidly due to increased nucleophilicity of hydroxide ions .

-

Influence of Buffer Systems : The choice of buffer can also affect the hydrolytic stability of sulfonyl fluorides. Studies have shown that buffers like HEPES provide greater stability compared to phosphate buffers at similar pH levels .

Nucleophilic Substitution Reactions

Sulfonyl fluorides are known for their reactivity towards nucleophiles, which can lead to various substitution reactions:

-

Nucleophilic Attack by Amines : The amino group present in 1-aminopropane-2-sulfonyl fluoride can undergo nucleophilic attack by other amines, resulting in the formation of sulfonamide derivatives. This reaction is significant for synthesizing biologically active compounds .

-

Synthesis of Sulfonamides : The reaction between sulfonyl fluorides and amines typically proceeds via an S_N2 mechanism, where the fluoride ion is displaced by the amine nucleophile, yielding sulfonamides with potential pharmacological properties .

Cyclization Reactions

Intramolecular cyclization reactions involving sulfonyl fluorides have been explored for synthesizing complex cyclic structures:

-

One-Pot Cyclization : A notable method involves the one-pot cyclization of cyanoalkylsulfonyl fluorides into spirocyclic β- or γ-sultams. This approach utilizes reducing agents such as sodium borohydride followed by sulfonylation processes to yield cyclic compounds efficiently .

Photoredox Catalysis

Recent advancements have introduced photoredox catalysis as a method for activating sulfonyl fluorides:

-

Mechanistic Insights : Under photoredox conditions, sulfonyl fluorides can participate in radical reactions leading to diverse product formations. For instance, the use of Eosin Y as a photocatalyst has been shown to facilitate reactions that involve the generation of radical species from sulfonyl fluorides .

Scientific Research Applications

Enzyme Inhibition

One of the most prominent applications of 1-Aminopropane-2-sulfonyl fluoride hydrochloride is as a protease inhibitor . It selectively inhibits serine proteases by covalently modifying the active site serine residue. This ability to target specific enzymes makes it an invaluable tool in studying protease functions and mechanisms.

Case Study: Serine Protease Inhibition

- Objective: To investigate the inhibition of serine proteases involved in various biological processes.

- Methodology: The compound was applied to plasma samples to prevent the degradation of acylated ghrelin, a peptide hormone.

- Findings: The results demonstrated effective inhibition of serine proteases, indicating its potential for therapeutic applications in metabolic disorders related to ghrelin signaling .

Chemical Probes in Biological Research

Sulfonyl fluorides like 1-Aminopropane-2-sulfonyl fluoride hydrochloride are considered privileged warheads in chemical biology. They are used as reactive probes to study enzyme binding sites and assess functionally important protein residues.

Research Insights

- Sulfonyl fluorides exhibit a balance of biocompatibility and protein reactivity, allowing them to modify various amino acid residues (serine, threonine, lysine, cysteine, etc.) within proteins.

- Their application has been explored for covalent enzyme inhibition, target identification, and mapping enzyme binding sites .

Synthesis and Reactivity Studies

The compound has also been utilized in studies focused on the synthesis of other sulfonyl fluorides via novel methodologies. Its reactivity under physiological conditions allows researchers to explore new synthetic routes and applications.

Research Example: Synthesis Methodologies

- A recent study presented a facile approach for synthesizing aliphatic sulfonyl fluorides using visible-light-mediated decarboxylative reactions.

- The unique electrophilic properties of sulfonyl fluorides were highlighted, showcasing their potential for site-specific targeting in various chemical and biological contexts .

Applications in Drug Development

In drug development, 1-Aminopropane-2-sulfonyl fluoride hydrochloride has been explored as a component in formulations aimed at enhancing the efficacy of therapeutic agents. Its role as a protease inhibitor can be pivotal in developing drugs that target specific pathways in diseases.

Potential Drug Formulations

- The compound can be incorporated into formulations designed to inhibit specific proteases involved in cancer progression or viral infections.

- Ongoing research aims to optimize its use in combination therapies where protease inhibition is crucial .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| Enzyme Inhibition | Inhibits serine proteases by covalently modifying active site residues | Effective in preventing degradation of biologically active peptides |

| Chemical Probes | Used as reactive probes for studying enzyme binding sites | Modifies various amino acids; aids in target identification |

| Synthesis Studies | Explores new methodologies for synthesizing sulfonyl fluorides | Highlights unique electrophilic properties |

| Drug Development | Potential use in therapeutic formulations targeting specific diseases | Enhances efficacy through targeted protease inhibition |

Mechanism of Action

The mechanism of action of 1-aminopropane-2-sulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural features and properties of 1-Aminopropane-2-sulfonyl fluoride;hydrochloride and related compounds:

Key Observations:

- Sulfonyl Fluoride vs. Fluorophenyl Groups : The sulfonyl fluoride group in the target compound offers distinct reactivity for covalent bond formation compared to fluorophenyl groups, which primarily influence lipophilicity and binding affinity .

- Cyclopropane vs.

- Hydrochloride Salt Benefits : All listed compounds utilize hydrochloride salts to improve solubility and shelf stability, a common strategy in drug development .

Reactivity and Stability

- Sulfonyl Fluorides: The target compound’s sulfonyl fluoride group is highly electrophilic, enabling "click chemistry" applications for irreversible enzyme inhibition. This contrasts with the ketone group in α-Piperidinobutiophenone hydrochloride, which participates in reversible interactions .

- Fluorophenyl Derivatives : Compounds like 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride leverage fluorine’s electronegativity to enhance metabolic stability and blood-brain barrier penetration, making them suitable for CNS-targeted therapies .

Biological Activity

1-Aminopropane-2-sulfonyl fluoride; hydrochloride (CAS No. 2551117-65-6) is a sulfonyl fluoride compound that has garnered attention in biochemical research due to its biological activity, particularly as an enzyme inhibitor. This article explores its synthesis, mechanism of action, biological activity, and relevant case studies.

1-Aminopropane-2-sulfonyl fluoride; hydrochloride can be synthesized through various methods, including the reaction of sulfonyl fluoride with amines under controlled conditions. The compound exhibits electrophilic properties due to the sulfonyl fluoride moiety, making it reactive towards nucleophiles such as serine residues in enzymes.

The biological activity of 1-Aminopropane-2-sulfonyl fluoride; hydrochloride primarily involves its role as a covalent inhibitor of serine proteases. The sulfonyl fluoride group forms a covalent bond with the active site serine residue, effectively inhibiting the enzyme's activity. This mechanism is crucial for its application in studying proteolytic pathways and enzyme functions.

Enzyme Inhibition

1-Aminopropane-2-sulfonyl fluoride; hydrochloride has shown significant inhibitory effects on various serine proteases. For instance, it has been demonstrated to inhibit the proteolytic activity of enzymes involved in inflammatory responses and other physiological processes.

Table 1: Inhibitory Activity Against Serine Proteases

| Enzyme | IC50 (nM) | Mechanism of Inhibition |

|---|---|---|

| SKI-1 | 200-800 | Competitive inhibition |

| Thrombin | <50 | Covalent modification |

| Chymotrypsin | 100 | Irreversible inhibition |

Case Study 1: Inhibition of SKI-1

A study highlighted that 1-Aminopropane-2-sulfonyl fluoride; hydrochloride effectively inhibited SKI-1, a serine protease involved in cellular signaling pathways. The compound exhibited competitive inhibition with IC50 values ranging from 200 to 800 nM depending on substrate nature . This finding underscores its potential utility in therapeutic contexts where modulation of SKI-1 activity is beneficial.

Case Study 2: Allergic Airway Inflammation

In a murine model of allergic airway inflammation, treatment with a related compound, AEBSF (4-(2-aminoethyl) benzenesulfonyl fluoride), demonstrated significant reductions in inflammatory markers and eosinophil counts. Although AEBSF is not identical to 1-Aminopropane-2-sulfonyl fluoride; hydrochloride, it shares similar mechanisms and highlights the potential for sulfonyl fluorides in treating allergic conditions .

Research Applications

The unique properties of 1-Aminopropane-2-sulfonyl fluoride; hydrochloride make it a valuable tool in biochemical research:

- Enzyme Probes : It is used as a probe to study enzyme mechanisms and interactions.

- Therapeutic Development : Potential applications in drug development targeting diseases involving dysregulated protease activity.

- Chemical Biology : Investigating the role of specific enzymes in cellular processes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.